molecular formula C18H22N2S B3836039 1-[(E)-3-phenylprop-2-enyl]-4-(thiophen-3-ylmethyl)piperazine

1-[(E)-3-phenylprop-2-enyl]-4-(thiophen-3-ylmethyl)piperazine

Cat. No.: B3836039
M. Wt: 298.4 g/mol
InChI Key: JQHADWILZFMSON-QPJJXVBHSA-N
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Description

1-[(E)-3-phenylprop-2-enyl]-4-(thiophen-3-ylmethyl)piperazine is an organic compound that features a piperazine ring substituted with a phenylprop-2-enyl group and a thiophen-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-3-phenylprop-2-enyl]-4-(thiophen-3-ylmethyl)piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Phenylprop-2-enyl Group: The phenylprop-2-enyl group can be introduced via a nucleophilic substitution reaction using an appropriate phenylprop-2-enyl halide.

    Substitution with Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group can be introduced through a similar nucleophilic substitution reaction using a thiophen-3-ylmethyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-3-phenylprop-2-enyl]-4-(thiophen-3-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[(E)-3-phenylprop-2-enyl]-4-(thiophen-3-ylmethyl)piperazine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting neurological disorders.

    Materials Science: Use in the synthesis of novel polymers with unique electronic properties.

    Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-[(E)-3-phenylprop-2-enyl]-4-(thiophen-3-ylmethyl)piperazine involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to neurotransmitter receptors in the brain, potentially modulating their activity.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Ion Channels: Modulation of ion channel activity, affecting cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(E)-3-phenylprop-2-enyl]-4-(thiophen-2-ylmethyl)piperazine
  • 1-[(E)-3-phenylprop-2-enyl]-4-(furan-3-ylmethyl)piperazine
  • 1-[(E)-3-phenylprop-2-enyl]-4-(pyridin-3-ylmethyl)piperazine

Uniqueness

1-[(E)-3-phenylprop-2-enyl]-4-(thiophen-3-ylmethyl)piperazine is unique due to the presence of both a phenylprop-2-enyl group and a thiophen-3-ylmethyl group, which confer distinct electronic and steric properties

Properties

IUPAC Name

1-[(E)-3-phenylprop-2-enyl]-4-(thiophen-3-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2S/c1-2-5-17(6-3-1)7-4-9-19-10-12-20(13-11-19)15-18-8-14-21-16-18/h1-8,14,16H,9-13,15H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHADWILZFMSON-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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